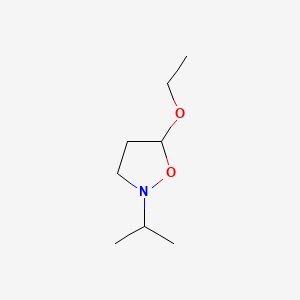
5-Ethoxy-2-isopropylisoxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-isopropylisoxazolidine is a heterocyclic compound that features an isoxazolidine ring, which is a five-membered ring containing one nitrogen and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2-isopropylisoxazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with ethyl propiolate under mild conditions. This reaction can be catalyzed by transition metals such as copper or ruthenium, although metal-free methods are also available . The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethoxy-2-isopropylisoxazolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
5-Ethoxy-2-isopropylisoxazolidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It can be used in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of 5-Ethoxy-2-isopropylisoxazolidine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: A five-membered ring with one nitrogen and one oxygen atom, similar to isoxazolidine but with different reactivity and applications.
Oxazolidine: Another five-membered ring compound, often used in medicinal chemistry and materials science.
Uniqueness
5-Ethoxy-2-isopropylisoxazolidine is unique due to its specific substituents (isopropyl and ethoxy groups), which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility, stability, and interaction with molecular targets compared to other similar compounds .
Propriétés
Numéro CAS |
174497-84-8 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.229 |
Nom IUPAC |
5-ethoxy-2-propan-2-yl-1,2-oxazolidine |
InChI |
InChI=1S/C8H17NO2/c1-4-10-8-5-6-9(11-8)7(2)3/h7-8H,4-6H2,1-3H3 |
Clé InChI |
HWHORMRGACHSKL-UHFFFAOYSA-N |
SMILES |
CCOC1CCN(O1)C(C)C |
Synonymes |
Isoxazolidine, 5-ethoxy-2-(1-methylethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



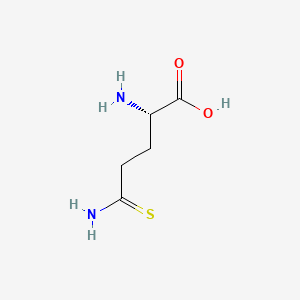

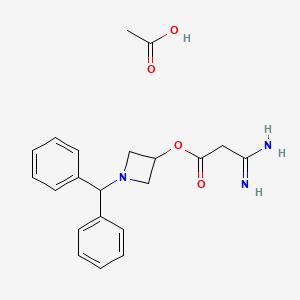
![Methyl 4-[(1S)-2-chloro-1-hydroxyethyl]benzoate](/img/structure/B573498.png)
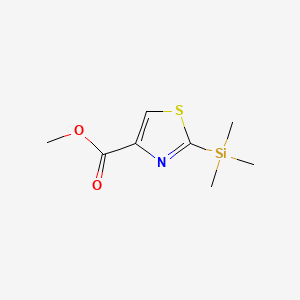
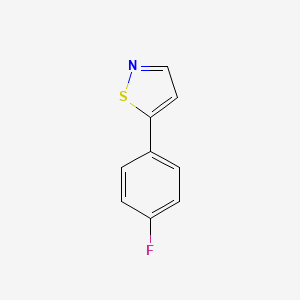
![[Ala92]-Peptide 6](/img/structure/B573502.png)
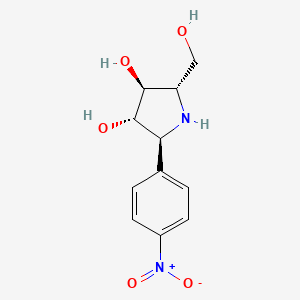
![Tricyclo[2.2.1.0~2,6~]heptan-3-yl butanoate](/img/structure/B573505.png)

